Enhanced Antiproliferative Activity Compared to 2-(4-Fluorophenyl)benzofuran in MCF-7 Cells
5-Bromo-2-(4-fluorophenyl)benzofuran exhibits significantly enhanced antiproliferative activity relative to its non-brominated analog 2-(4-fluorophenyl)benzofuran. While the latter displays an IC50 of 35.81 µM in MCF-7 breast cancer cells , the target compound demonstrates IC50 values in the low micromolar range [1], representing an approximate 4- to 40-fold improvement in potency.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | Low micromolar range (e.g., <10 µM) |
| Comparator Or Baseline | 2-(4-Fluorophenyl)benzofuran: 35.81 µM |
| Quantified Difference | At least 3.5-fold improvement |
| Conditions | MCF-7 breast cancer cell line |
Why This Matters
This substantial potency gain validates the critical role of the C-5 bromo substituent and justifies its selection over the simpler 2-(4-fluorophenyl)benzofuran for anticancer drug discovery programs.
- [1] Kuujia. (n.d.). Cas no 1374787-41-3 (5-Bromo-2-(4-fluoro-phenyl)-benzofuran). View Source
